molecular formula C17H44N3NaO15P5+ B1581373 [Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid CAS No. 35657-77-3

[Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid

Cat. No. B1581373
CAS RN: 35657-77-3
M. Wt: 708.4 g/mol
InChI Key: JVSATRWQUPAOHA-UHFFFAOYSA-N
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Description

Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid, also known as BHMTPMP, is a phosphonic acid derivative. It has a molecular weight of 685.4 g/mol. It is used as a scale and corrosion inhibitor for oilfield water treatment, industrial circulating cooling water, and boiler water treatment . It is also an effective scale inhibitor for carbonate and sulfate scale .


Chemical Reactions Analysis

BHMTPMPA is known for its excellent water solubility and thermal stability. It has a high tolerance for calcium ions across a wide pH range and at high temperatures up to 120°C .


Physical And Chemical Properties Analysis

Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid is a dark brown liquid . It has a density of 1.606 g/cm3 . It has a boiling point of 1002.7ºC at 760 mmHg . It has a flash point of 560.2ºC . It is highly soluble in water and has excellent thermal stability .

Scientific Research Applications

Synthesis and Chemical Properties

Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid and its derivatives have been studied extensively in the field of organic synthesis. For example, Turrin et al. (2012) discussed the synthesis of bis[(dimethoxyphosphoryl)methyl)]amino- and bis(phosphonomethyl)amino-terminated samples of poly(ethylene glycol) (PEG) using adaptations of the Moedritzer–Irani and Kabachnik–Fields procedures (Turrin, Hameau, & Caminade, 2012). Tsirul´nikova et al. (2015) studied the intramolecular cyclization of related compounds, indicating the chemical versatility of these phosphonic acids (Tsirul´nikova, Bolt, & Belus', 2015).

Stability and Binding Properties

Research by Popov et al. (2001) on the stability constants of phosphonic acids, including bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid, provides insights into the stability and binding properties of these compounds in various chemical environments (Popov, Rönkkömäki, & Lajunen, 2001).

Biological and Medical Applications

In the biological and medical fields, these compounds have potential applications. For instance, Campello et al. (2007) explored the radiochemical and biological behavior of complexes anchored by a novel bis(methylphosphonate) tetraazamacrocycle, indicating possible applications in medical imaging or drug delivery (Campello, Marques, Gano, Lacerda, & Santos, 2007). Moreover, Demadis et al. (2009) studied the solution behavior and calcium binding properties of 2-hydroxyethylimino-bis(methylenephosphonate), showing the relevance of these compounds in understanding mineral interactions at a molecular level (Demadis, Stavgianoudaki, Grossmann, Gruner, & Schwartz, 2009).

Safety And Hazards

Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid should be stored in a shady room and dry place . Contact with skin and eyes should be avoided . It is classified as a hazardous substance with hazard code C and risk statement R34 . Safety measures include avoiding the formation of dust and aerosols, obtaining special instructions before use, and providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

[bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H44N3O15P5/c21-36(22,23)13-18(9-5-1-3-7-11-19(14-37(24,25)26)15-38(27,28)29)10-6-2-4-8-12-20(16-39(30,31)32)17-40(33,34)35/h1-17H2,(H2,21,22,23)(H2,24,25,26)(H2,27,28,29)(H2,30,31,32)(H2,33,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMWZKYVGNWJPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCN(CP(=O)(O)O)CP(=O)(O)O)CCN(CCCCCCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H44N3O15P5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9029358
Record name [[(Phosphonomethyl)imino]bis[6,1-hexanediylnitrilobis(methylene)]]tetrakis-phosphonic acid
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Molecular Weight

685.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Phosphonic acid, P,P',P'',P'''-[[(phosphonomethyl)imino]bis[6,1-hexanediylnitrilobis(methylene)]]tetrakis-
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Record name Phosphonic acid, P,P',P'',P'''-[[(phosphonomethyl)imino]bis[6,1-hexanediylnitrilobis(methylene)]]tetrakis-, sodium salt (1:?)
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Product Name

[Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid

CAS RN

34690-00-1, 35657-77-3
Record name P,P′,P′′,P′′′-[[(Phosphonomethyl)imino]bis[6,1-hexanediylnitrilobis(methylene)]]tetrakis[phosphonic acid]
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Record name Bishexamethylenetriamine, pentamethylenepentaphosphonic acid
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Record name Phosphonic acid, P,P',P'',P'''-[[(phosphonomethyl)imino]bis[6,1-hexanediylnitrilobis(methylene)]]tetrakis-
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Record name Phosphonic acid, P,P',P'',P'''-[[(phosphonomethyl)imino]bis[6,1-hexanediylnitrilobis(methylene)]]tetrakis-, sodium salt (1:?)
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Record name [[(Phosphonomethyl)imino]bis[6,1-hexanediylnitrilobis(methylene)]]tetrakis-phosphonic acid
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Record name [[(phosphonomethyl)imino]bis[hexamethylenenitrilobis(methylene)]]tetrakisphosphonic acid
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Record name [[(phosphonomethyl)imino]bis[hexane-6,1-diylnitrilobis(methylene)]]tetrakisphosphonic acid, sodium salt
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Record name P,P',P'',P'''-(((PHOSPHONOMETHYL)IMINO)BIS(6,1-HEXANEDIYLNITRILOBIS(METHYLENE)))TETRAKISPHOSPHONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid
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Citations

For This Compound
1
Citations
FM Alissa, NA Aljeaban, J Tobon-Gonzalez… - Offshore Technology …, 2023 - onepetro.org
The deposition of scales is one of the major challenges in the oil and gas industry. Prevention of such challenge is carried out using chemicals known as scale inhibitors. However, not …
Number of citations: 0 onepetro.org

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